N-methyl-6-morpholinopyridazin-3-amine

Catalog No.
S13419350
CAS No.
61472-02-4
M.F
C9H14N4O
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-6-morpholinopyridazin-3-amine

CAS Number

61472-02-4

Product Name

N-methyl-6-morpholinopyridazin-3-amine

IUPAC Name

N-methyl-6-morpholin-4-ylpyridazin-3-amine

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C9H14N4O/c1-10-8-2-3-9(12-11-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3,(H,10,11)

InChI Key

BXQYLEKFTGOWFL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(C=C1)N2CCOCC2

N-methyl-6-morpholinopyridazin-3-amine is a chemical compound characterized by a pyridazine ring substituted with a morpholine and a methyl group. The molecular structure consists of a pyridazine core, which is a six-membered aromatic ring containing two nitrogen atoms, and a morpholine moiety, which is a heterocyclic compound featuring both amine and ether functional groups. This compound has garnered interest due to its potential applications in medicinal chemistry and its unique structural features that contribute to its biological activity.

Typical of amines and heterocycles. These include:

  • N-Demethylation: The N-methyl group can be removed through reactions involving strong bases or specific reagents like palladium catalysts, leading to the formation of secondary amines .
  • Substitution Reactions: The nitrogen atoms in the morpholine and pyridazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Formation of Salts: Treatment with acids can yield quaternary ammonium salts, enhancing solubility and stability in various solvents.

The biological activity of N-methyl-6-morpholinopyridazin-3-amine has been explored in several studies. It exhibits potential as an inhibitor of specific enzymes and receptors, making it a candidate for therapeutic applications. For instance, compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. Additionally, the presence of the morpholine group may enhance its interaction with biological targets due to its ability to form hydrogen bonds and engage in ionic interactions .

The synthesis of N-methyl-6-morpholinopyridazin-3-amine can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can occur to form the pyridazine ring, followed by the introduction of the morpholine group.
  • Alkylation: The introduction of the methyl group at the nitrogen atom can be performed using alkylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Multi-step Synthesis: A combination of functional group transformations may be employed to construct the desired compound from simpler starting materials, ensuring that each step maintains the integrity of the heterocyclic structures.

N-methyl-6-morpholinopyridazin-3-amine has potential applications in various fields:

  • Pharmaceuticals: Its structural properties suggest potential use as a drug candidate targeting specific receptors or enzymes involved in disease pathways.
  • Chemical Research: The compound can serve as a building block for synthesizing more complex molecules in organic chemistry.
  • Agricultural Chemistry: Similar compounds have been utilized as fungicides or herbicides, indicating possible applications in crop protection.

Interaction studies involving N-methyl-6-morpholinopyridazin-3-amine focus on its binding affinity to biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: To evaluate its biological activity against target cells or organisms.
  • Pharmacokinetics Studies: To assess absorption, distribution, metabolism, and excretion profiles.

These studies are crucial for understanding the therapeutic potential and safety profile of N-methyl-6-morpholinopyridazin-3-amine.

Several compounds share structural similarities with N-methyl-6-morpholinopyridazin-3-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspect
6-Morpholino-pyridazineContains morpholine and pyridazinePotentially neuroactiveDirectly linked to neurological pathways
N-MethylpiperazineContains piperazine instead of morpholineAntidepressant propertiesLacks the ether functionality
4-MorpholinoquinazolineMorpholine with a quinazoline structureAnticancer activityDifferent aromatic system

N-methyl-6-morpholinopyridazin-3-amine stands out due to its unique combination of pyridazine and morpholine functionalities, which may confer distinct pharmacological properties compared to other similar compounds.

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

194.11676108 g/mol

Monoisotopic Mass

194.11676108 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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